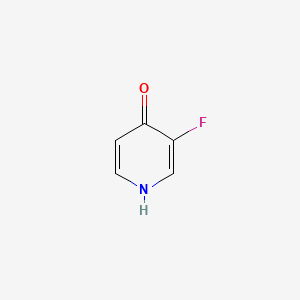

3-Fluoropyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXNVGYNXOGIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376573 | |

| Record name | 3-Fluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-73-1 | |

| Record name | 3-Fluoro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 3-Fluoropyridin-4-ol, a valuable fluorinated pyridine derivative for the pharmaceutical and agrochemical industries. The document focuses on a key synthetic pathway, including its mechanism, a detailed experimental protocol, and relevant quantitative data. Additionally, alternative conceptual routes are discussed to provide a broader context for researchers.

Primary Synthesis Pathway: Copper-Catalyzed Hydroxylation

The most direct reported method for synthesizing this compound involves the copper-catalyzed hydroxylation of 3-fluoropyridine-4-boronic acid. This reaction offers a straightforward conversion of a readily available boronic acid intermediate to the desired pyridinol.

The overall transformation is as follows:

Spectroscopic Data for 3-Fluoropyridin-4-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

To provide valuable insights for researchers, this document presents a detailed analysis of a closely related and structurally similar compound: methyl 3-fluoropyridine-4-carboxylate . The spectroscopic data for this derivative, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are presented along with the experimental protocols used for their acquisition. This information serves as a robust reference point for predicting the spectral characteristics of 3-Fluoropyridin-4-ol and for guiding the analytical characterization of this and related compounds.

Compound Identity: this compound

While experimental spectra are not publicly available, the identity of this compound is confirmed in chemical databases.

| Property | Value | Source |

| IUPAC Name | 3-fluoro-1H-pyridin-4-one | PubChem[1] |

| CAS Number | 22282-73-1 | PubChem[1] |

| Molecular Formula | C₅H₄FNO | PubChem[1] |

| Molecular Weight | 113.09 g/mol | PubChem[1] |

| Structure |

Spectroscopic Data of a Reference Compound: Methyl 3-fluoropyridine-4-carboxylate

The following data for methyl 3-fluoropyridine-4-carboxylate is provided as a reference.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.55 | dd | 0.8, 4.8 | H-6 |

| 7.77 | ddd | 0.4, 4.8, 8.8 | H-5 |

| 3.98 | d | 2.3 | OCH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Splitting (JCF) Hz | Assignment | | :--- | :--- | :--- | :--- | | 163.3 | d, 3.8 | C=O | | 152.0 | d, 12.9 | C-4 | | 149.8 | d, 268.0 | C-3 | | 141.2 | d, 14.4 | C-6 | | 124.4 | d, 4.6 | C-5 | | 53.0 | s | OCH₃ |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -125.5 | dd | 2.3, 6.0 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 1730 | C=O stretch |

| 1255 | C-O stretch |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 155 | [M]⁺ |

| 124 | [M - OCH₃]⁺ |

| 96 | [M - CO₂CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, adaptable for compounds such as this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O), and tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectra are often recorded on a Fourier Transform Infrared (FT-IR) spectrophotometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, as a KBr pellet for solids, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectral data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The data is reported as a mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information for the structural elucidation of a molecule.

References

In-Depth Technical Guide to 3-Fluoropyridin-4-ol (CAS: 22282-73-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical characterization of 3-Fluoropyridin-4-ol, a key building block in medicinal chemistry.

Core Physicochemical Properties

This compound, with the CAS number 22282-73-1, is a fluorinated pyridine derivative. The introduction of a fluorine atom onto the pyridine ring can significantly alter the molecule's physicochemical and biological properties, including basicity and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents.[1]

| Property | Value | Source |

| Molecular Formula | C5H4FNO | [2] |

| Molecular Weight | 113.09 g/mol | [2] |

| IUPAC Name | 3-fluoro-1H-pyridin-4-one | [2] |

| Synonyms | 3-fluoro-4-hydroxypyridine, 3-Fluoropyridin-4(1H)-one | [2] |

| CAS Number | 22282-73-1 | [2] |

| XLogP3 | 0.4 | [2] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

Synthesis and Experimental Protocols

A plausible synthetic route, adapted from methodologies for similar compounds, could involve the diazotization of 4-amino-3-fluoropyridine. The general workflow for such a transformation is depicted below.

Illustrative Synthetic Workflow

Caption: Plausible synthetic route to this compound.

General Experimental Protocol for Diazotization of an Aminopyridine (Adapted)

This protocol is a generalized procedure based on the synthesis of related fluoropyridines and should be adapted and optimized for the specific synthesis of this compound.

-

Preparation of the Diazonium Salt:

-

Dissolve the starting aminopyridine (e.g., 4-amino-3-fluoropyridine) in an aqueous acidic solution (e.g., HBF4 or HCl) at a low temperature (typically 0-5 °C) in a reaction vessel equipped with a stirrer and a thermometer.

-

Slowly add a cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the aminopyridine solution while vigorously stirring and maintaining the temperature below 5 °C.

-

Continue stirring the mixture at low temperature for a specified time to ensure complete formation of the diazonium salt.

-

-

Hydrolysis of the Diazonium Salt:

-

Slowly warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridinol. The evolution of nitrogen gas is typically observed during this step.

-

The reaction may require heating to drive the hydrolysis to completion.

-

After the reaction is complete, neutralize the mixture carefully with a suitable base.

-

-

Work-up and Purification:

-

Extract the product from the aqueous solution using an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the pure this compound.

-

Spectroscopic and Analytical Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a comprehensive, published spectral analysis for this specific compound is not available in the provided search results, the expected spectral features can be inferred from the analysis of related fluoropyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the fluorine and hydroxyl groups. The proton on the nitrogen atom will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the five carbon atoms in the pyridine ring. The carbon atom attached to the fluorine will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other carbons will also be influenced by the electronegative fluorine and hydroxyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretching vibrations for the aromatic ring protons, typically appearing above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations within the pyridine ring, expected in the 1400-1600 cm⁻¹ region.

-

A strong C-F stretching band, which for fluorinated pyridines is often observed in the 1150-1250 cm⁻¹ region.[4]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (113.09 g/mol ). The fragmentation pattern will be characteristic of the this compound structure. Common fragmentation pathways for pyridine derivatives involve the loss of small neutral molecules like HCN. The presence of the fluorine atom will influence the fragmentation, and fragments containing fluorine will have characteristic isotopic patterns.

Applications in Drug Development and Research

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The 3-fluoropyridine moiety is incorporated into various drug candidates to enhance their pharmacological properties.[3] For instance, fluorinated pyridines are key components in the development of kinase inhibitors, which are a significant class of anticancer agents.[5]

Role as a Synthetic Intermediate

The hydroxyl group of this compound can be further functionalized, allowing for the attachment of other molecular fragments. This makes it a versatile intermediate for the synthesis of a diverse range of compounds with potential biological activity.

Caption: Role of this compound in synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

-

General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable fluorinated heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its unique electronic and physicochemical properties make it an attractive building block for the development of novel bioactive molecules. Further research into its synthesis, reactivity, and biological applications is warranted to fully exploit its potential in drug discovery and development.

References

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. This compound | C5H4FNO | CID 2762919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 3-Fluoropyridin-4-ol in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 3-Fluoropyridin-4-ol in organic solvents. In the absence of specific published quantitative data for this compound, this document outlines a predictive assessment of its solubility based on its molecular structure and the well-established principles of solvent-solute interactions. Furthermore, this guide presents a detailed experimental protocol for the accurate determination of the solubility of this compound using the reliable shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended to equip researchers with the foundational knowledge and practical methodology to investigate the solubility of this and similar compounds.

Predicted Solubility Profile of this compound

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[1][2] The molecular structure of this compound, featuring a pyridine ring, a hydroxyl group (-OH), and a fluorine atom (-F), suggests a nuanced solubility profile.

-

Pyridine Ring: The pyridine ring itself is a polar heterocyclic aromatic compound, miscible with a wide range of solvents, including water and many organic solvents.[3][4][5][6]

-

Hydroxyl Group (-OH): The presence of a hydroxyl group significantly increases the polarity of the molecule and introduces the capacity for hydrogen bonding.[1][7] This functional group will enhance solubility in polar protic solvents such as water, alcohols (e.g., methanol, ethanol), and to some extent, in polar aprotic solvents that can accept hydrogen bonds.

-

Fluorine Atom (-F): The fluorine atom is highly electronegative, contributing to the overall polarity of the molecule. However, the influence of fluorine on solubility can be complex and is not as straightforward as that of a hydroxyl group.[8] While it increases bond polarity, it is a poor hydrogen bond acceptor. Its presence may slightly modulate the solubility in various organic solvents.

Based on these structural features, this compound is expected to exhibit the following solubility characteristics:

-

High Solubility: In polar protic solvents like water, methanol, and ethanol, due to strong hydrogen bonding interactions.

-

Moderate to Good Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.

-

Lower Solubility: In less polar solvents like ethyl acetate, dichloromethane, and chloroform.

-

Poor to Insoluble: In nonpolar solvents such as toluene, hexane, and cyclohexane.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[9][10] The concentration of the dissolved compound in the saturated solution can then be accurately measured using HPLC.[11][12][13]

Experimental Protocol: Shake-Flask Method with HPLC Analysis

This protocol outlines the steps to determine the solubility of this compound in a selection of organic solvents at a controlled temperature.

2.1.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, hexane)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

2.1.2. Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

2.1.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the diluted samples onto the HPLC system and record the peak area.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Logical Relationships in Solubility Determination

The following diagram illustrates the logical relationships between the key steps and considerations in the solubility determination process.

Caption: Key relationships in solubility determination.

Conclusion

References

- 1. tutorchase.com [tutorchase.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. consolidated-chemical.com [consolidated-chemical.com]

- 6. Pyridine [chemeurope.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 13. improvedpharma.com [improvedpharma.com]

Tautomerism in 3-Fluoro-4-Hydroxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 3-fluoro-4-hydroxypyridine, a phenomenon of significant interest in medicinal chemistry and drug design. The ability of this molecule to exist in two distinct tautomeric forms, the enol and keto isomers, can profoundly influence its physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capabilities, thereby impacting its pharmacokinetic and pharmacodynamic profiles. This document outlines the theoretical basis of this tautomerism, presents illustrative quantitative data, details experimental and computational methodologies for its study, and visualizes key concepts and workflows.

The Tautomeric Equilibrium: Enol vs. Keto

3-Fluoro-4-hydroxypyridine exists in a dynamic equilibrium between its enol form (3-fluoro-4-hydroxypyridine) and its keto form (3-fluoro-1H-pyridin-4-one). The position of this equilibrium is highly dependent on the surrounding environment, particularly the polarity of the solvent.

Caption: Tautomeric equilibrium between the enol and keto forms of 3-fluoro-4-hydroxypyridine.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentration of the keto tautomer to the enol tautomer.

KT = [Keto] / [Enol]

The following table summarizes illustrative data on the tautomeric equilibrium of 3-fluoro-4-hydroxypyridine in various solvents, reflecting the general trend observed for 4-hydroxypyridine derivatives where the more polar keto form is favored in polar solvents.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Illustrative KT | Illustrative Gibbs Free Energy (ΔG, kcal/mol) |

| Dioxane | 2.2 | Enol | 0.8 | +0.13 |

| Chloroform | 4.8 | Keto | 2.5 | -0.54 |

| Acetonitrile | 37.5 | Keto | 15.0 | -1.63 |

| Water | 80.1 | Keto | >100 | < -2.72 |

Note: The data in this table is illustrative and based on known trends for similar compounds. Actual experimental values may vary.

Experimental Protocols for Tautomerism Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for quantifying tautomeric ratios in solution. The distinct electronic environments of the nuclei in the enol and keto forms result in different chemical shifts.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of 3-fluoro-4-hydroxypyridine (e.g., 10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, D2O).

-

Data Acquisition: Acquire 1H and 13C NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Spectral Analysis:

-

Identify distinct signals corresponding to each tautomer. For instance, in 1H NMR, the chemical shifts of the ring protons will differ. In 13C NMR, the C4 carbon will show a significant downfield shift in the keto form (C=O) compared to the enol form (C-OH).

-

Integrate the non-overlapping signals corresponding to each tautomer in the 1H NMR spectrum.

-

-

Calculation of Tautomeric Ratio: The ratio of the integrals of the signals for the keto and enol forms gives the tautomeric ratio, from which KT can be calculated.

Caption: Workflow for the determination of tautomeric equilibrium using NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to determine the tautomeric equilibrium by exploiting the differences in the electronic absorption spectra of the two tautomers. The extended conjugation in the keto form typically results in a bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to the enol form.

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions of 3-fluoro-4-hydroxypyridine in solvents of interest.

-

Reference Spectra: If possible, obtain the UV-Vis spectra of "fixed" analogues where the tautomerism is blocked (e.g., O-methylated for the enol form and N-methylated for the keto form) to determine the λmax and molar absorptivity (ε) for each pure tautomer.

-

Data Acquisition: Record the UV-Vis spectrum of the 3-fluoro-4-hydroxypyridine solution.

-

Data Analysis: Deconvolute the overlapping spectra of the tautomeric mixture to determine the concentration of each tautomer and calculate KT.

Caption: Workflow for UV-Vis spectroscopic analysis of tautomeric equilibrium.

Computational Chemistry Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.

Computational Protocol:

-

Structure Optimization: Build the 3D structures of both the enol and keto tautomers. Perform geometry optimization for both tautomers in the gas phase and in various solvents using a continuum solvent model (e.g., Polarizable Continuum Model - PCM). A suitable level of theory would be B3LYP with a 6-311+G(d,p) basis set.

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Relative Energy Calculation: Calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) between the two tautomers in each environment.

| Tautomer | Gas Phase ΔE (kcal/mol) | Water ΔE (kcal/mol) |

| 3-Fluoro-4-hydroxypyridine (Enol) | 0.00 (Reference) | 0.00 (Reference) |

| 3-Fluoro-1H-pyridin-4-one (Keto) | +2.1 | -3.5 |

Note: The data in this table is illustrative and represents typical results from DFT calculations.

Caption: Workflow for computational analysis of tautomeric stability.

Implications in Drug Development

The tautomeric state of 3-fluoro-4-hydroxypyridine can significantly alter its interaction with biological targets. The enol form can act as both a hydrogen bond donor (OH) and acceptor (N), while the keto form presents a different hydrogen bonding pattern with a hydrogen bond donor (NH) and an acceptor (C=O). This can lead to different binding affinities and selectivities for a given receptor.

Caption: Differential hydrogen bonding of tautomers with a receptor.

Conclusion

The tautomerism of 3-fluoro-4-hydroxypyridine is a critical consideration for its application in drug discovery and development. The equilibrium between the enol and keto forms is delicately balanced and highly influenced by the local environment. A thorough understanding and characterization of this equilibrium, using a combination of experimental techniques such as NMR and UV-Vis spectroscopy, supported by computational analysis, is essential for predicting and optimizing the molecular properties and biological activity of this and related compounds.

Biological activity of fluorinated pyridine derivatives

A Comprehensive Technical Guide to the Biological Activity of Fluorinated Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyridine derivatives have become increasingly significant in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the pyridine scaffold can dramatically enhance the pharmacological properties of molecules, including their potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1][2] This has led to the development of numerous FDA-approved drugs containing this privileged structural motif.[1][3] This technical guide provides an in-depth overview of the diverse biological activities of fluorinated pyridine derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.

The Role of Fluorine in Modulating Biological Activity

The unique physicochemical properties of fluorine are key to its profound impact on the biological activity of pyridine derivatives.[1][4] Its high electronegativity can alter the pKa of nearby functional groups, influencing drug-receptor interactions and bioavailability.[5][6] The carbon-fluorine bond is exceptionally strong, which can block metabolically susceptible sites, thereby increasing the metabolic stability and half-life of a drug.[6] Furthermore, fluorine substitution can modulate the lipophilicity of a molecule, affecting its ability to cross cell membranes.[4][5] These properties collectively contribute to the enhanced therapeutic potential of fluorinated pyridine compounds.

Anticancer Activity

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[1][7] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected fluorinated pyridine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Pyridine derivative 12 | Leukemia | - | Lead molecule | [7] |

| Pyridine thioglycoside 15 | Breast Cancer (MCF-7) | - | Selective action | [7] |

| Isatin-pyridine derivative 33 | Liver Cancer (HepG2) | IC50 | - | [7] |

| Isatin-pyridine derivative 34 | Lung Cancer (A549), Breast Cancer (MCF-7) | IC50 | - | [7] |

| Nicotinamide derivative 33 | Colon Cancer (HCT-116) | IC50 | 5.4 µM | [8] |

| Nicotinamide derivative 33 | Liver Cancer (HepG2) | IC50 | 7.1 µM | [8] |

| N-methyl-4-(4-(3-(trifluoromethyl) benzamido) phenoxy) picolinamide 34 | - | VEGFR-2 Inhibition (IC50) | 77.02 nM | [8] |

| Pyrazolo[3,4-b]pyridine A01 | - | TRKA Inhibition (IC50) | 0.293 µM | [9] |

| Pyrazolo[3,4-b]pyridine A11 | - | TRKA Inhibition (IC50) | 0.178 µM | [9] |

| Pyrazolo[3,4-b]pyridine C03 | - | TRKA Inhibition (IC50) | 56 nM | [9] |

| Pyrazolo[3,4-b]pyridine C03 | Colon Cancer (Km-12) | IC50 | 0.304 µM | [9] |

| Pyrazolo[3,4-b]pyridine C09 | - | TRKA Inhibition (IC50) | 57 nM | [9] |

| Pyrazolo[3,4-b]pyridine C10 | - | TRKA Inhibition (IC50) | 26 nM | [9] |

| 2-aminopurin-6-thione derivative 9a | Colon Carcinoma (SW620) | - | Most pronounced inhibitory activity | [10] |

| 2-aminopurin-6-thione derivative 9b | Cervical Carcinoma (HeLa), Laryngeal Carcinoma (Hep2), Colon Carcinoma (SW620), Murine Leukemia (L1210) | - | Most selective inhibitory activity | [10] |

| 3'-fluorinated purine nucleosides | Colon Cancer (HT116), Osteosarcoma (143B) | - | Potent tumor cell growth inhibition at sub- or low micromolar concentration | [11] |

Signaling Pathways in Cancer

Fluorinated pyridine derivatives often exert their anticancer effects by modulating critical signaling pathways. For instance, Alpelisib, an FDA-approved drug, is a phosphatidylinositol 3-kinase (PI3K) inhibitor.[3] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers.[12]

Experimental Protocols: In Vitro Cytotoxicity Assay

A common method to evaluate the anticancer activity of compounds is the MTT assay.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Fluorinated pyridine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated pyridine derivatives in the complete growth medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

Fluorinated pyridine derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria.[13][14][15] The incorporation of fluorine can enhance the antibacterial potency of the pyridine scaffold.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentrations (MICs) of some fluorinated pyridine derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-Aminoquinoline-fluorinated pyridine hybrid 10a | Staphylococcus aureus | Moderate activity | [13][14] |

| 4-Aminoquinoline-fluorinated pyridine hybrid 10b | Staphylococcus aureus | Moderate activity | [13][14] |

| 4-Aminoquinoline-fluorinated pyridine hybrid 11a | Staphylococcus aureus | Moderate activity | [13][14] |

| 4-Aminoquinoline-fluorinated pyridine hybrid 12b | Staphylococcus aureus | Moderate activity | [13][14] |

| 4-Trifluoromethylpyridine nucleosides 4-7 | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | 1.3 - 4.9 | [15] |

| Fluoroaryl derivatives 8a,b | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | 1.8 - 5.5 | [15] |

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Fluorinated pyridine derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., amoxicillin)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the fluorinated pyridine derivatives in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure optical density.

Enzyme Inhibition

Fluorinated pyridine derivatives are potent inhibitors of various enzymes, a property that underpins many of their therapeutic effects.[16][17] The electronegativity of fluorine can lead to strong interactions with enzyme active sites, resulting in potent and often selective inhibition.[18]

Examples of Enzyme Inhibition

-

Kinase Inhibition: Many fluorinated pyridine derivatives act as kinase inhibitors, which are crucial in cancer therapy.[8][9] For instance, some derivatives show potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tropomyosin Receptor Kinases (TRKs).[8][9]

-

Phosphatidylinositol 3-kinase (PI3K) Inhibition: As mentioned earlier, Alpelisib is a PI3K inhibitor.[3] Computational studies have shown that defluorination and pyridine-to-pyrimidine ring interconversion can increase the potency of PI3K inhibitors.[12]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Halogenated scaffolds, including fluorinated pyridines, are explored for the development of DPP-4 inhibitors for the treatment of type 2 diabetes.[19]

-

Cholinesterase Inhibition: Pyridine derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in the management of Alzheimer's disease.[20]

Mechanism of Enzyme Inhibition

Fluorinated compounds can act as competitive, non-competitive, or irreversible inhibitors.[18] For example, 5-fluorouracil, a fluorinated pyrimidine, acts as an irreversible inhibitor of thymidylate synthase.[21][22] The fluorine atom can stabilize transition state-like complexes with the target enzyme, leading to potent inhibition.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 14. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rroij.com [rroij.com]

- 19. researchgate.net [researchgate.net]

- 20. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Fluoropyridin-4-ol: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoropyridin-4-ol is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug development. Its unique structural and electronic properties, imparted by the fluorine substituent on the pyridine ring, make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound. Furthermore, it delves into its critical role as a pharmacophore in the design of targeted therapies, with a particular focus on kinase inhibitors for oncology applications. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to equip researchers with the practical knowledge required to effectively utilize this versatile building block in their drug discovery endeavors.

Introduction

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The pyridine scaffold is a privileged structure found in numerous approved drugs.[2] The combination of these two features in this compound results in a highly valuable building block for the synthesis of innovative therapeutics.[3] This guide aims to be a comprehensive resource for scientists, providing in-depth technical information on the synthesis, properties, and applications of this compound.

Chemical and Physical Properties

This compound, also known by its IUPAC name 3-fluoro-1H-pyridin-4-one, is a white to off-white solid.[1][3] It exists in tautomeric equilibrium between the pyridinol and pyridone forms, with the pyridone form generally being predominant in the solid state and in solution.

| Property | Value | Reference |

| CAS Number | 22282-73-1 | [1] |

| Molecular Formula | C5H4FNO | [1] |

| Molecular Weight | 113.09 g/mol | [1] |

| Melting Point | 153 °C | [3] |

| Boiling Point (Predicted) | 315.8 ± 22.0 °C | [3] |

| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.99 ± 0.18 | [3] |

| XLogP3 | 0.4 | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the oxidation of a corresponding boronic acid precursor.

Synthesis from 3-Fluoropyridine-4-boronic acid

This method provides a reliable route to this compound under relatively mild conditions.

Experimental Protocol:

Materials:

-

3-Fluoropyridine-4-boronic acid

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Acetamide

-

Methanol

-

Petroleum ether

-

Ethyl acetate

-

Silica gel (260 mesh)

Procedure:

-

In a round-bottom flask, dissolve CuSO₄·5H₂O (0.049 g, 0.2 mmol) and acetamide (20 mg, 6.7 mol%) in methanol.

-

To this solution, add 3-fluoropyridine-4-boronic acid (2 mmol).

-

Place the reaction mixture in an oil bath preheated to 60 °C and stir under atmospheric pressure.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, wash the mixture twice with hot ethyl acetate to remove unreacted starting materials and by-products.

-

Evaporate the ethyl acetate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (25:75) eluent system.

-

The final product can be structurally confirmed by ¹H NMR and ¹³C NMR spectroscopy.[3]

General Workflow for Synthesis and Purification:

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While a complete, publicly available dataset is scarce, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring. The proton at C2 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C5 as a doublet of doublets, with coupling to the fluorine atom and adjacent protons. The N-H proton of the pyridone tautomer would appear as a broad singlet. |

| ¹³C NMR | Five distinct signals for the carbon atoms of the pyridine ring. The carbon bearing the fluorine (C3) would show a large one-bond C-F coupling constant. The chemical shifts would be influenced by the electron-withdrawing fluorine and the electron-donating hydroxyl/oxo group. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (in the pyridinol form) or N-H stretching (in the pyridone form) around 3400-3200 cm⁻¹. A strong C=O stretching band for the pyridone tautomer would be expected around 1650 cm⁻¹. C-F stretching vibrations typically appear in the 1250-1000 cm⁻¹ region. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 113. Subsequent fragmentation may involve the loss of CO and other small neutral molecules. |

Reactivity and Functionalization

The this compound scaffold offers several sites for chemical modification, making it a versatile building block for constructing diverse molecular libraries. The hydroxyl group can be alkylated or arylated to introduce various substituents. The pyridine ring itself can undergo further functionalization, although the fluorine atom deactivates the ring towards electrophilic substitution. Nucleophilic aromatic substitution of the fluorine is generally difficult due to its position on the ring.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

A significant application of this compound and its derivatives is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-fluoropyridine moiety can serve as a "hinge-binding" motif, interacting with the ATP-binding site of various kinases.

Targeting the PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is frequently observed in human cancers. Several inhibitors incorporating a fluorinated pyridine scaffold have been developed to target components of this pathway.

Targeting the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in BRAF and MEK, are common in various cancers. The 3-fluoropyridine scaffold has been incorporated into inhibitors targeting kinases within this pathway.

Conclusion

This compound is a heterocyclic building block of significant importance in contemporary drug discovery. Its straightforward synthesis, versatile reactivity, and favorable physicochemical properties make it an attractive starting point for the development of novel therapeutics. The demonstrated success of incorporating the 3-fluoropyridine scaffold into potent and selective kinase inhibitors highlights its potential for addressing unmet medical needs, particularly in the field of oncology. This technical guide provides a solid foundation of knowledge for researchers aiming to leverage the unique attributes of this compound in their pursuit of innovative medicines.

References

The Ascendant Role of 3-Fluoropyridin-4-ol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the myriad of fluorinated heterocycles, 3-Fluoropyridin-4-ol has emerged as a particularly valuable scaffold. Its unique electronic properties and structural features make it a compelling building block for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of this compound and its derivatives in medicinal chemistry.

Physicochemical Properties and Synthetic Routes

The introduction of a fluorine atom at the 3-position of the pyridin-4-ol ring significantly influences its electronic distribution, pKa, and metabolic stability. The high electronegativity of fluorine can enhance binding affinity to target proteins through favorable electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1][2]

Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C5H4FNO | --INVALID-LINK-- |

| Molecular Weight | 113.09 g/mol | --INVALID-LINK-- |

| XLogP3 | 0.4 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

Synthetic Approaches

The synthesis of this compound and its precursors can be achieved through several routes, each with its own advantages and challenges. Common strategies include diazotization-fluorination reactions and halogen exchange.

Experimental Protocol: Synthesis of 3-Fluoropyridine via Diazotization and Fluorination (Balz-Schiemann type reaction)

This protocol outlines a common laboratory-scale synthesis of 3-fluoropyridine, a key precursor to this compound.

Materials:

-

3-Aminopyridine

-

Tetrafluoroboric acid (HBF4, 48% aqueous solution)

-

Sodium nitrite (NaNO2)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 3-aminopyridine in a 48% aqueous solution of HBF4.

-

Cool the solution to 0-5 °C in an ice bath to precipitate the aminopyridinium tetrafluoroborate salt.

-

Slowly add a chilled aqueous solution of sodium nitrite to the suspension while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.

-

Allow the mixture to warm to room temperature and then heat gently to decompose the diazonium salt, monitoring for the evolution of nitrogen gas.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoropyridine.

-

Purify the product by distillation.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Experimental Workflow: Synthesis of 3-Fluoropyridine

Caption: A generalized workflow for the synthesis of 3-fluoropyridine.

Applications in Kinase Inhibition

The this compound scaffold is particularly prevalent in the design of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of many ATP-competitive inhibitors. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl group can serve as a key interaction point or a handle for further derivatization.

Case Study: this compound in Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers, making JAKs attractive therapeutic targets.[3][4] Several JAK inhibitors incorporating a fluorinated pyridine core have been developed.

Hypothetical Compound Series and Biological Activity:

To illustrate the potential of the this compound scaffold, a hypothetical series of JAK inhibitors is presented below. The data is representative of typical findings in medicinal chemistry campaigns.

| Compound ID | R Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| FPO-001 | H | 250 | 180 | 300 | 450 |

| FPO-002 | 4-Morpholinophenyl | 25 | 15 | 40 | 80 |

| FPO-003 | 3-Cyano-4-morpholinophenyl | 5 | 2 | 10 | 20 |

| FPO-004 | 4-(Dimethylamino)azetidin-1-yl-phenyl | 8 | 4 | 15 | 30 |

Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Observations:

-

The unsubstituted parent compound FPO-001 shows modest, non-selective JAK inhibition.

-

Introduction of a substituted phenyl ring at the R position, as in FPO-002 , significantly improves potency, likely through additional interactions in the kinase binding pocket.

-

The addition of an electron-withdrawing cyano group in FPO-003 further enhances potency, potentially by modulating the electronics of the phenyl ring and forming additional interactions.

-

Modification of the solubilizing group, as in FPO-004 , maintains high potency, demonstrating that this position is amenable to changes to optimize pharmacokinetic properties.

Signaling Pathway: JAK-STAT Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.

Experimental Protocols for Biological Evaluation

The biological evaluation of novel compounds is a critical step in the drug discovery process. Below are detailed protocols for common assays used to characterize the activity of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced.

Materials:

-

Purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 50 nL of the serially diluted test compound or DMSO (vehicle control).

-

Add 2.5 µL of a solution containing the JAK enzyme and the substrate peptide in kinase assay buffer to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., a cell line dependent on JAK signaling)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert the MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Normalize the results to untreated control wells and plot cell viability against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

References

Unveiling 3-Fluoropyridin-4-ol: A Technical Guide to its Discovery and First Synthesis

For researchers, scientists, and professionals in drug development, understanding the foundational chemistry of key heterocyclic compounds is paramount. This in-depth guide illuminates the discovery and initial synthesis of 3-Fluoropyridin-4-ol, a fluorinated pyridine derivative of significant interest in medicinal chemistry.

Introduction

This compound, a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom and a hydroxyl group, holds a notable position in the landscape of pharmaceutical research and development. The strategic introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed account of the first reported synthesis of this valuable building block, offering insights into the experimental procedures and foundational data.

Discovery and First Synthesis

The first documented synthesis of this compound was reported in the Journal of Medicinal Chemistry in 1986. The synthetic strategy commenced with the commercially available 3-fluoro-4-methoxypyridine hydrochloride. The core of this initial synthesis involved the hydrolysis of the methoxy group to yield the desired hydroxyl functionality.

Synthetic Pathway

The logical workflow for the first synthesis of this compound is outlined below. This process begins with the starting material, 3-fluoro-4-methoxypyridine hydrochloride, and proceeds through a hydrolysis reaction to yield the final product.

Caption: First synthetic route to this compound.

Experimental Protocol

The following is a detailed experimental protocol for the first synthesis of this compound, based on the seminal 1986 publication.

Synthesis of this compound

A solution of 3-fluoro-4-methoxypyridine hydrochloride (1.0 g, 6.1 mmol) in 48% hydrobromic acid (10 mL) was heated at reflux for 2 hours. After cooling, the reaction mixture was evaporated to dryness under reduced pressure. The resulting residue was then dissolved in a minimal amount of water and neutralized with a saturated solution of sodium bicarbonate. The aqueous solution was subsequently extracted with chloroform. The combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product. The crude material was purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Quantitative Data

The following table summarizes the key quantitative data associated with the first synthesis of this compound.

| Parameter | Value |

| Starting Material | 3-Fluoro-4-methoxypyridine hydrochloride |

| Amount of Starting Material | 1.0 g |

| Molar Equivalent of Starting Material | 6.1 mmol |

| Reagent | 48% Hydrobromic Acid |

| Volume of Reagent | 10 mL |

| Reaction Time | 2 hours |

| Reaction Temperature | Reflux |

| Product | This compound |

| CAS Number | 22282-73-1 |

| Molecular Formula | C₅H₄FNO |

| Molecular Weight | 113.09 g/mol |

Characterization Data

The initial characterization of the synthesized this compound would have relied on standard analytical techniques of the time to confirm its structure and purity. While the original publication may not have included all modern analytical data, typical characterization would involve:

-

Melting Point: Determination of the melting point range to assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR to confirm the chemical structure and the presence and position of the fluorine atom.

-

Elemental Analysis: To determine the elemental composition and confirm the molecular formula.

Conclusion

The discovery and first synthesis of this compound marked a significant step in the exploration of fluorinated pyridines for medicinal chemistry applications. The straightforward hydrolysis of a readily available precursor provided a reliable route to this valuable compound. This foundational work has paved the way for the subsequent development of more advanced synthetic methodologies and the incorporation of the this compound scaffold into a diverse array of biologically active molecules. This technical guide provides researchers with the essential historical context and detailed experimental knowledge surrounding the inception of this important chemical entity.

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Fluoropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational landscape of 3-fluoropyridin-4-ol. A central aspect of its structure is the pronounced keto-enol tautomerism, resulting in an equilibrium with 3-fluoro-1H-pyridin-4-one. This document synthesizes theoretical and experimental data from analogous compounds to elucidate the probable structural characteristics, conformational preferences, and the influence of environmental factors on the tautomeric equilibrium. Detailed methodologies for the experimental and computational characterization of this and similar molecules are also presented to aid in further research and application in fields such as medicinal chemistry and drug development.

Molecular Structure and Tautomerism

This compound (IUPAC name: this compound) is a heterocyclic organic compound with the chemical formula C₅H₄FNO. A critical feature of its molecular structure is the existence of a tautomeric equilibrium with its keto form, 3-fluoro-1H-pyridin-4-one. This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds within the pyridine ring.

The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent and the physical state (solid, liquid, or gas). Computational studies and experimental data from the parent compound, 4-hydroxypyridine, and its derivatives indicate a general trend:

-

In the gas phase and non-polar solvents , the enol form (this compound) is expected to be more stable.[1][2]

-

In polar solvents and the solid state , the keto form (3-fluoro-1H-pyridin-4-one) is generally the predominant tautomer due to stabilization by intermolecular hydrogen bonding and strong dipole-dipole interactions.[1][3][4]

The presence of a highly electronegative fluorine atom at the 3-position is anticipated to influence the electronic distribution within the pyridine ring through inductive effects, thereby modulating the tautomeric equilibrium.[5][6]

Conformational Analysis

Due to the planarity of the aromatic pyridine ring, the primary conformational flexibility in this compound and its tautomer arises from the orientation of the hydroxyl and N-H protons, respectively.

For the enol tautomer (this compound) , rotation around the C-O bond will determine the orientation of the hydroxyl proton relative to the fluorine atom. Intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom is a possibility that could influence the preferred conformation, leading to a more planar and rigid structure.

For the keto tautomer (3-fluoro-1H-pyridin-4-one) , the molecule is expected to be largely planar. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another is a dominant factor in determining the crystal packing and stabilizing the keto form.[1]

Quantitative Physicochemical Data

While specific experimental data for this compound is limited, the following table summarizes key computed properties and data from its parent compounds to provide a comparative overview.

| Property | This compound (Computed) | 4-Hydroxypyridine |

| Molecular Formula | C₅H₄FNO | C₅H₅NO |

| Molecular Weight | 113.09 g/mol | 95.10 g/mol |

| XLogP3 | 0.4 | -1.3 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Tautomer Energy Difference | Data not available | 4-hydroxypyridine is 2.4 kcal/mol more stable than 4-pyridone (gas phase, computed)[7] |

Experimental and Computational Methodologies

The structural and conformational analysis of this compound and its tautomer can be approached through a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria and conformational preferences in solution.

-

Protocol for Tautomerism Study:

-

Dissolve the purified sample of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra for each solution. The chemical shifts of the ring protons, carbons, and the fluorine atom will be sensitive to the electronic environment and can distinguish between the enol and keto tautomers.

-

Integrate the signals corresponding to each tautomer to determine their relative populations in each solvent.

-

Perform variable temperature NMR experiments to study the thermodynamics of the tautomeric equilibrium.

-

-

Protocol for Conformational Analysis:

-

In a suitable solvent where one tautomer is predominant, acquire advanced 2D NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Analyze NOESY cross-peaks to identify through-space correlations between protons, which can provide information about their spatial proximity and thus the molecular conformation. For the enol form, a NOE between the hydroxyl proton and the fluorine atom would suggest a specific orientation.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule.

-

Protocol for Crystal Growth and Structure Determination:

-

Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents should be screened.

-

Mount a suitable crystal on a goniometer and place it in a diffractometer.

-

Collect diffraction data by exposing the crystal to a monochromatic X-ray beam.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles. This will unequivocally determine which tautomer is present in the solid state and its conformation.

-

Computational Chemistry

Computational methods are invaluable for providing insights into the relative stabilities of different tautomers and conformers and for complementing experimental data.

-

Protocol for Computational Analysis:

-

Build initial 3D structures of both the enol and keto tautomers of this compound.

-

Perform geometry optimizations and frequency calculations using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).

-

Calculate the relative electronic energies and Gibbs free energies of the tautomers in the gas phase.

-

To model the effect of a solvent, employ a continuum solvation model (e.g., PCM, SMD) for different solvents to calculate the relative energies of the tautomers in solution.

-

Perform a conformational search for the enol tautomer by systematically rotating the C-O bond to identify the global minimum energy conformation.

-

Conclusion

The molecular structure of this compound is best described as a dynamic equilibrium between its enol and keto tautomers. The position of this equilibrium is a key determinant of its chemical and physical properties and is highly dependent on the molecular environment. While the enol form is likely favored in the gas phase, the keto form, 3-fluoro-1H-pyridin-4-one, is expected to predominate in polar media and the solid state. The conformational landscape is largely defined by the planar pyridine ring, with some flexibility in the orientation of the hydroxyl proton in the enol form. A comprehensive understanding of this system requires a synergistic approach, combining spectroscopic and crystallographic experiments with computational modeling to fully characterize its structure and behavior. This knowledge is crucial for its potential applications in drug design and materials science, where molecular conformation and intermolecular interactions play a pivotal role.

References

- 1. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01588B [pubs.rsc.org]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

Methodological & Application

Synthesis of 3-Fluoropyridin-4-ol: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the synthesis of 3-Fluoropyridin-4-ol, a valuable building block for the development of novel pharmaceuticals and agrochemicals. The following sections present two distinct and reliable synthetic routes, complete with step-by-step experimental procedures, quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction

This compound, also known as 3-fluoro-4-hydroxypyridine, is a key heterocyclic intermediate. The introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, binding affinity, and lipophilicity. Consequently, access to robust and scalable synthetic methods for this compound is of paramount importance for the advancement of various research and development programs. This document outlines two effective synthetic strategies: the oxidation of 3-fluoropyridine-4-boronic acid and a multi-step synthesis commencing from 3-aminopyridine.

Method 1: Synthesis via Oxidation of 3-Fluoropyridine-4-boronic Acid

This method utilizes a copper-catalyzed oxidation of a boronic acid precursor, a transformation analogous to the Chan-Lam coupling, to directly introduce the hydroxyl group.[1]

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoropyridine-4-boronic acid (1.0 eq), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq), and acetamide (0.1 eq).

-

Solvent Addition: Add methanol to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

Reaction Execution: Stir the reaction mixture at 60 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure this compound.

Data Summary

| Parameter | Value |

| Starting Material | 3-Fluoropyridine-4-boronic acid |

| Key Reagents | CuSO₄·5H₂O, Acetamide |

| Solvent | Methanol |

| Temperature | 60 °C |

| Reaction Time | Monitored (typically a few hours) |

| Purification | Column Chromatography |

Reaction Workflow

Caption: Workflow for the synthesis of this compound via boronic acid oxidation.

Method 2: Multi-step Synthesis from 3-Aminopyridine